Tert-butyl 5-chloro-4-iodopyridin-2-ylcarbamate
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Overview
Description
tert-Butyl N-(5-chloro-4-iodopyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H12ClIN2O2 It is a derivative of pyridine, featuring both chloro and iodo substituents on the pyridine ring, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-chloro-4-iodopyridin-2-yl)carbamate typically involves the reaction of 5-chloro-4-iodopyridine with tert-butyl carbamate. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. The process involves the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for tert-butyl N-(5-chloro-4-iodopyridin-2-yl)carbamate are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This includes precise control of temperature, solvent, and reactant concentrations to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(5-chloro-4-iodopyridin-2-yl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
tert-Butyl N-(5-chloro-4-iodopyridin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-chloro-4-iodopyridin-2-yl)carbamate depends on its specific application. In biological systems, it may act by inhibiting certain enzymes or interacting with specific receptors. The molecular targets and pathways involved would vary based on the context of its use. Detailed studies are required to elucidate the exact mechanisms .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-chloro-5-iodopyridin-4-ylcarbamate: Similar in structure but with different substitution patterns on the pyridine ring.
tert-Butyl carbamate: A simpler compound without the pyridine ring, used in various synthetic applications.
Properties
Molecular Formula |
C10H12ClIN2O2 |
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Molecular Weight |
354.57 g/mol |
IUPAC Name |
tert-butyl N-(5-chloro-4-iodopyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-4-7(12)6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
JZOJQNHWOVOQIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)I)Cl |
Origin of Product |
United States |
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